molecular formula C10H24NO4P B14690296 Dipropan-2-yl(3-methoxypropyl)phosphoramidate CAS No. 35812-32-9

Dipropan-2-yl(3-methoxypropyl)phosphoramidate

Cat. No.: B14690296
CAS No.: 35812-32-9
M. Wt: 253.28 g/mol
InChI Key: QMGZRPWKWBQJMU-UHFFFAOYSA-N
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Description

Dipropan-2-yl(3-methoxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diisopropyl phosphoramidate with 3-methoxypropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while substitution reactions can produce a variety of phosphoramidate derivatives .

Scientific Research Applications

Dipropan-2-yl(3-methoxypropyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipropan-2-yl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can undergo hydrolysis to release active phosphoric acid derivatives, which can then participate in various biochemical pathways. These pathways may include enzyme inhibition or activation, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl phosphoramidate
  • 3-Methoxypropyl phosphoramidate
  • Phosphoramidate derivatives with different alkyl or aryl groups

Uniqueness

Dipropan-2-yl(3-methoxypropyl)phosphoramidate is unique due to its specific combination of isopropyl and methoxypropyl groups attached to the phosphoramidate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other phosphoramidate derivatives may not be as effective .

Properties

CAS No.

35812-32-9

Molecular Formula

C10H24NO4P

Molecular Weight

253.28 g/mol

IUPAC Name

N-di(propan-2-yloxy)phosphoryl-3-methoxypropan-1-amine

InChI

InChI=1S/C10H24NO4P/c1-9(2)14-16(12,15-10(3)4)11-7-6-8-13-5/h9-10H,6-8H2,1-5H3,(H,11,12)

InChI Key

QMGZRPWKWBQJMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NCCCOC)OC(C)C

Origin of Product

United States

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